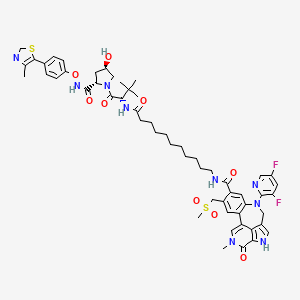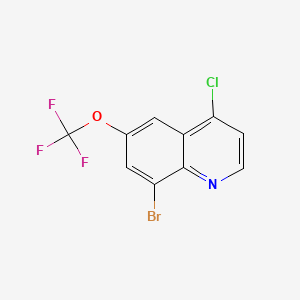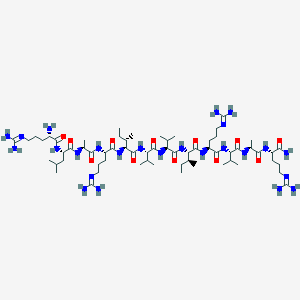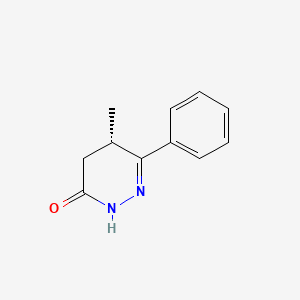
Dextrosimendan 6-Phenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dextrosimendan 6-Phenyl is a stereoisomer of levosimendan, a calcium sensitizer used in the treatment of decompensated heart failure. This compound is known for its ability to sensitize troponin C to calcium and open ATP-sensitive potassium channels, which helps in reducing cardiac myocyte apoptosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dextrosimendan 6-Phenyl involves the reaction of 4-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phenylhydrazono with propanedinitrile under specific conditions . The reaction typically requires a controlled environment with precise temperature and pressure settings to ensure the correct stereoisomer is produced.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-quality reagents and advanced machinery to maintain the purity and yield of the compound. Quality control measures are implemented at various stages to ensure the final product meets the required standards .
Analyse Chemischer Reaktionen
Types of Reactions
Dextrosimendan 6-Phenyl undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Dextrosimendan 6-Phenyl has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its reactivity and properties.
Biology: Investigated for its effects on cellular processes, such as apoptosis and calcium signaling.
Medicine: Explored for its potential therapeutic effects in treating heart failure and other cardiovascular conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Wirkmechanismus
Dextrosimendan 6-Phenyl exerts its effects by sensitizing troponin C to calcium, which enhances the contractility of cardiac muscle. It also opens ATP-sensitive potassium channels, leading to vasodilation and reduced cardiac workload. The compound’s mechanism involves the activation of specific molecular targets and pathways, such as the c-Jun NH2-terminal kinase and caspase pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Levosimendan: The levorotatory enantiomer of dextrosimendan, also used in the treatment of heart failure.
Simendan: A racemic mixture containing both levosimendan and dextrosimendan.
Uniqueness
Dextrosimendan 6-Phenyl is unique due to its specific stereochemistry, which influences its binding affinity and activity. Compared to levosimendan, dextrosimendan has distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and therapeutic applications .
Eigenschaften
Molekularformel |
C11H12N2O |
|---|---|
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
(4S)-4-methyl-3-phenyl-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H12N2O/c1-8-7-10(14)12-13-11(8)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,14)/t8-/m0/s1 |
InChI-Schlüssel |
GVASAZMJZKWWEA-QMMMGPOBSA-N |
Isomerische SMILES |
C[C@H]1CC(=O)NN=C1C2=CC=CC=C2 |
Kanonische SMILES |
CC1CC(=O)NN=C1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Hydroxy-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid](/img/structure/B13423649.png)

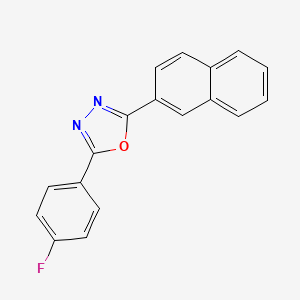
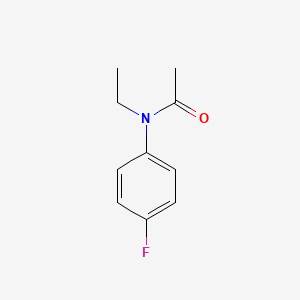
![(2S,3S,4S,5R,6S)-6-[6-chloro-1-[2-(1-methylpyrrole-2-carbonyl)phenyl]indol-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13423673.png)

![1,1-Difluoro-3-(3-methylbenzo[d]thiazol-2(3H)-ylidene)propan-2-one](/img/structure/B13423686.png)
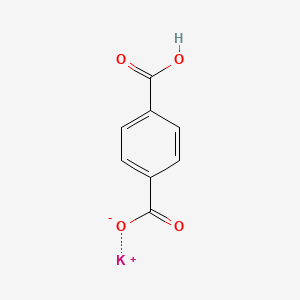
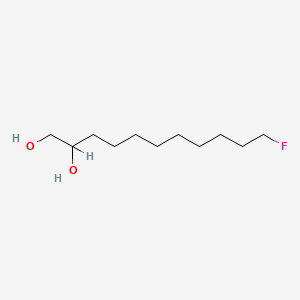
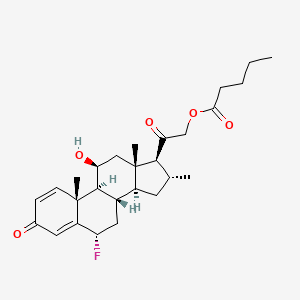
![N-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13423710.png)
